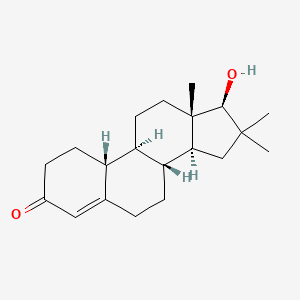
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid is an amino dicarboxylic acid that is 4-aminohepta-2,4-dienoic acid which is substituted at position 6 by an oxo group [the (2Z,4E) isomer]. It is an amino dicarboxylic acid, an enamine and an oxo dicarboxylic acid. It is a conjugate acid of a (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate.
Scientific Research Applications
1. Synthesis of Analogous Compounds
The compound has been utilized in the synthesis of enantiomerically and diastereomerically pure analogs. For instance, 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, derived from cycloheptadiene, utilized a key amino acid-derived acylnitroso Diels-Alder reaction. This versatile amino diester has applications in synthesizing biologically active analogues and amino-differentiated diaminopimelic acid (DAP) (Shireman & Miller, 2001).
2. Use in Biochemical Characterization
The compound has been implicated in biochemical studies, such as the characterization of a dioxygenase from Pseudaminobacter salicylatoxidans capable of cleaving salicylate to 2-oxohepta-3,5-dienedioic acid (Hintner, Reemtsma, & Stolz, 2004). This enzymatic process is crucial in understanding microbial degradation pathways.
3. Environmental Biodegradation Studies
Research on environmental biodegradation has leveraged this compound. For example, studies on the gene todF from Pseudomonas putida F1, which encodes 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase involved in toluene degradation, have utilized the compound in understanding the metabolic pathways of environmental pollutants (Menn, Zylstra, & Gibson, 1991).
4. Organic Chemistry and Material Science
In the field of organic chemistry and material science, the compound has been used to synthesize other complex organic molecules. For instance, the synthesis of (±)-(2E,4E)-2,7-Dimethylocta-2,4-dienedioic acid from furan illustrates its utility in creating diverse chemical structures (Wenkert & Khatuya, 1999).
5. Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used in capillary zone electrophoresis for indirect fluorescence detection of amino acids, showcasing its utility in advanced analytical methodologies (Kuhr & Yeung, 1988).
properties
Product Name |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid |
|---|---|
Molecular Formula |
C7H7NO5 |
Molecular Weight |
185.13 g/mol |
IUPAC Name |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid |
InChI |
InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/b2-1-,4-3+ |
InChI Key |
SGUXCHHLXDUUHD-BXTBVDPRSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C(=C/C(=O)C(=O)O)\N |
Canonical SMILES |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![TG(16:0/16:0/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1244625.png)

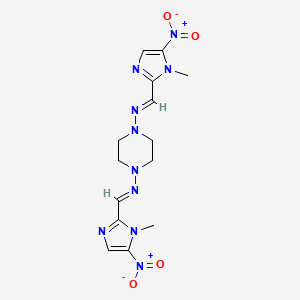

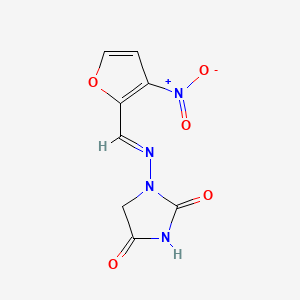
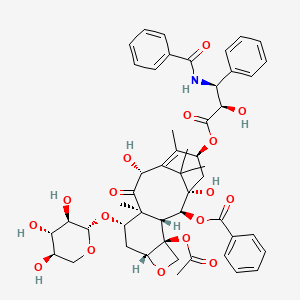
![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
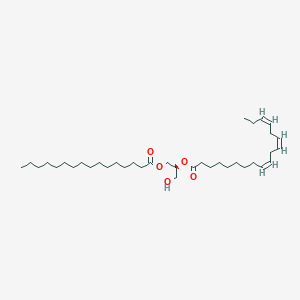
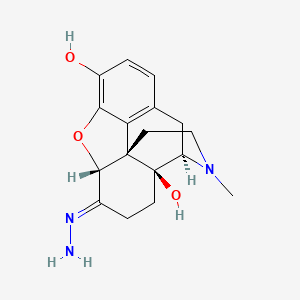
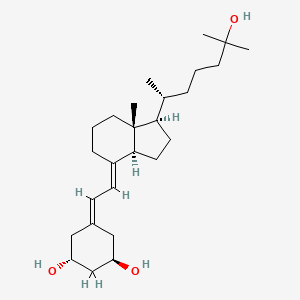
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)
